Deoxyobacunone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H30O6 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(1R,2R,8R,11R,16R,17R)-16-(furan-3-yl)-2,7,7,11,17-pentamethyl-6,15-dioxatetracyclo[9.8.0.02,8.012,17]nonadeca-3,12-diene-5,10,14-trione |
InChI |
InChI=1S/C26H30O6/c1-23(2)17-12-19(27)26(5)16(24(17,3)10-7-20(28)32-23)6-9-25(4)18(26)13-21(29)31-22(25)15-8-11-30-14-15/h7-8,10-11,13-14,16-17,22H,6,9,12H2,1-5H3/t16-,17+,22+,24-,25-,26-/m1/s1 |
InChI Key |
YZZFROHUVGUEKN-NUYDGZDASA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3(C1=CC(=O)O[C@H]2C5=COC=C5)C)(C)C)C |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)CCC4(C3=CC(=O)OC4C5=COC=C5)C)C)C |
Synonyms |
deoxyobacunone |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Biosynthesis of Deoxyobacunone
Botanical Origin: Harrisonia abyssinica and Related Species
Deoxyobacunone was first isolated from the root bark of Harrisonia abyssinica Oliv., a small tree or shrub belonging to the Simaroubaceae family, which is widely distributed in Africa. scispace.comresearchgate.netprota4u.org This plant is a known source of various pharmacologically active compounds, particularly limonoids. prota4u.orge4journal.com Research on a sample of H. abyssinica collected in Nigeria led to the identification of this compound as a new limonoid, characterized by a double bond in its D-ring. scispace.comresearchgate.net
Alongside this compound, several other known limonoids have been isolated from H. abyssinica, highlighting the plant's rich and complex chemical profile. These co-occurring limonoids provide context to the biosynthetic capacity of the species. While this compound itself has not been explicitly reported from other species, related plants from the Harrisonia genus, such as Harrisonia perforata, are also known to produce a variety of other limonoids. researchgate.netepdf.pub
| Compound Name | Plant Part Isolated From | Reference |
|---|---|---|
| This compound | Root Bark | scispace.comresearchgate.net |
| Obacunone (B191991) | Root Bark, Leaves | scispace.comprota4u.orge4journal.com |
| Harrisonin (B1237148) | Root Bark, Leaves | scispace.comprota4u.orge4journal.com |
| 12β-acetoxyharrisonin | Root Bark, Leaves | scispace.comprota4u.orge4journal.com |
| Pedonin | Root Bark, Leaves | scispace.comprota4u.orge4journal.com |
| Atalantolide | Leaves | prota4u.orge4journal.com |
Advanced Isolation Methodologies from Plant Matrices
The isolation of pure chemical compounds like this compound from complex plant matrices is a multi-step process that has evolved significantly. Initially, the structure of this compound was determined through comprehensive spectral data analysis after its isolation. scispace.comresearchgate.net The general procedure for separating limonoids involves extraction, fractionation, and purification.
Conventional Methods: Traditional approaches typically begin with solvent extraction of dried and powdered plant material (e.g., root bark). researchgate.netksu.edu.sa This is followed by purification steps using techniques like column chromatography. researchgate.net However, purifying specific limonoids can be challenging with these methods alone due to their similar chemical structures. researchgate.net
Advanced and Green Techniques: To improve efficiency, purity, and sustainability, a range of advanced analytical and extraction methods are now employed for limonoid isolation. mdpi.comnumberanalytics.com These modern techniques offer greater precision and often reduce the use of hazardous organic solvents. nih.govmdpi.com
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for the separation, purification, and quantification of limonoids. researchgate.netmdpi.com Preparative HPLC, in particular, is used to isolate individual compounds in larger quantities. researchgate.net
Mass Spectrometry (MS) Coupled Techniques: Methods such as Liquid Chromatography-Mass Spectrometry (LC-MS), tandem MS (MS/MS), and LC-Electrospray Ionization MS (LC-ESI-MS) are powerful tools for both identifying and structurally elucidating known and novel limonoids directly from crude extracts. researchgate.netmdpi.com
Supercritical Fluid Extraction (SFE): Regarded as a green technology, SFE uses solvents like carbon dioxide in a supercritical state, offering an environmentally friendly alternative for extracting bioactive compounds. researchgate.netnih.gov
Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and plant matrix, which can significantly reduce extraction time and solvent consumption while increasing yield. ksu.edu.sanih.gov
Enzyme-Assisted Extraction (EAE): This technique employs enzymes like cellulase (B1617823) or pectinase (B1165727) to break down the plant cell wall, facilitating the release of intracellular compounds and enhancing extraction efficiency. nih.gov
| Methodology | Principle | Advantage |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | High-pressure separation on a packed column | High resolution and quantification |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines HPLC separation with MS detection | Structural identification and high sensitivity |
| Supercritical Fluid Extraction (SFE) | Extraction using a fluid above its critical temperature and pressure | Green, non-toxic, tunable selectivity |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating | Reduced time and solvent use, higher yield ksu.edu.sa |
| Enzyme-Assisted Extraction (EAE) | Enzymatic hydrolysis of the plant cell wall | Enhanced release of target compounds nih.gov |
Proposed Biosynthetic Pathways for Limonoids from Triterpene Precursors
The biosynthesis of limonoids, including this compound, is a complex process that begins with the universal triterpene pathway. nih.govnih.gov Limonoids are classified as tetranortriterpenoids because they are derived from a C30 triterpenoid (B12794562) precursor that loses four carbon atoms during its formation. biorxiv.org
The proposed pathway can be summarized in the following key stages:
Formation of Triterpene Precursor: The journey starts with the isoprenoid pathway, where five-carbon building blocks (Isopentenyl Diphosphate (B83284) and Dimethylallyl Diphosphate) are synthesized via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. nih.govnih.gov These units are sequentially combined to form farnesyl diphosphate (FPP), and two FPP molecules condense to create the 30-carbon compound squalene. nih.gov Squalene is then epoxidized to form 2,3-oxidosqualene (B107256), the direct linear precursor for virtually all triterpenoids. nih.govnih.govresearchgate.net
Cyclization to Protolimonoid Scaffold: The first committed step in limonoid biosynthesis is the cyclization of 2,3-oxidosqualene, catalyzed by enzymes called oxidosqualene cyclases (OSCs). nih.govfrontiersin.org This crucial step converts the linear precursor into a tetracyclic triterpene scaffold. For limonoids, this scaffold is believed to be of the euphane or tirucallane (B1253836) type, with recent evidence pointing towards tirucalla-7,24-dien-3β-ol as a key intermediate. pnas.orgresearchgate.net The resulting structure is known as a protolimonoid. pnas.org
Scaffold Modification and Furan (B31954) Ring Formation: Following cyclization, the protolimonoid skeleton undergoes a series of extensive modifications. These reactions include oxidations, rearrangements, and, most characteristically, the cleavage and removal of four terminal carbons from the side chain to form the signature furan ring attached at C-17. biorxiv.org This transformation from a C30 protolimonoid to a C26 basic limonoid structure is a defining feature of this compound class. biorxiv.org
Further Diversification: The basic limonoid scaffold, exemplified by precursors like nomilin, can then be further tailored by various enzymes. nih.gov These modifications, such as oxidation, isomerization, and acetylation, lead to the vast structural diversity observed in the limonoid family, ultimately yielding specific compounds like obacunone and its derivative, this compound. nih.gov
Enzymatic and Genetic Regulation of this compound Biosynthesis
The intricate biosynthetic pathway of limonoids is tightly controlled by specific families of enzymes, which are in turn encoded by corresponding genes. While the precise enzymatic steps leading to this compound have not been fully elucidated, research on the biosynthesis of related limonoids in plants from the Rutaceae and Meliaceae families provides a clear framework for the genetic and enzymatic regulation involved. pnas.orgresearchgate.net
The synthesis is primarily governed by three key classes of enzymes:
Oxidosqualene Cyclases (OSCs): These enzymes catalyze the critical cyclization of 2,3-oxidosqualene into the initial triterpenoid skeleton, representing the first major point of diversification. nih.govfrontiersin.org The expression of OSC genes, such as CiOSC in citrus, has been shown to be directly correlated with the accumulation of limonoids, indicating its pivotal role in the pathway. nih.govfrontiersin.org
Cytochrome P450 Monooxygenases (CYPs): This vast superfamily of enzymes is responsible for the extensive oxidative modifications of the triterpenoid backbone. nih.govpnas.orgfrontiersin.org They introduce functional groups like hydroxyls and epoxides, which are essential for the subsequent rearrangements, ring cleavages, and formation of the furan ring. nih.govpnas.org Specific CYP genes have been implicated in limonoid biosynthesis based on their expression patterns in limonoid-producing tissues. frontiersin.orgpnas.org
Transferases (e.g., UGTs, Acyltransferases): After the core scaffold is formed, various transferase enzymes perform final tailoring steps. nih.govnih.gov Uridine diphosphate-dependent glycosyltransferases (UGTs) are responsible for adding sugar moieties to the limonoid aglycones, often altering their properties. frontiersin.orgfrontiersin.org Acyltransferases catalyze the addition of acyl groups, such as the acetate (B1210297) group seen in 12β-acetoxyharrisonin. scispace.com
The regulation of this pathway is complex, with the expression of biosynthetic genes often being tissue-specific (e.g., higher in seeds or roots) and dependent on the plant's developmental stage. nih.govfrontiersin.org The discovery and functional characterization of the genes encoding these enzymes are crucial for understanding how plants produce such a diverse array of complex molecules and open the door for metabolic engineering to produce these valuable compounds in heterologous systems. pnas.orgacs.org
| Enzyme/Gene Family | Function in Pathway | Example | Reference |
|---|---|---|---|
| Oxidosqualene Cyclase (OSC) | Cyclization of 2,3-oxidosqualene to form the protolimonoid scaffold. | CiOSC gene in Citrus | nih.govfrontiersin.org |
| Cytochrome P450 (CYP) | Oxidative modification of the triterpene skeleton (e.g., hydroxylation, epoxidation). | CYP716A and CYP71CD families | pnas.orgresearchgate.netfrontiersin.org |
| UDP-Glycosyltransferase (UGT) | Glycosylation of limonoid aglycones. | Limonoid glucosyltransferase (LGT) | frontiersin.orgcirad.fr |
| Acyltransferase | Addition of acyl groups (e.g., acetate) to the limonoid scaffold. | Tailoring enzymes | nih.govnih.gov |
Chemical Synthesis and Analog Generation Strategies
Total Synthesis Approaches to Deoxyobacunone
To date, a complete total synthesis of this compound has not been reported in the scientific literature. The intricate architecture of limonoids, characterized by a highly oxygenated and stereochemically complex tetracyclic framework, presents a formidable challenge to synthetic chemists. illinois.educhemrxiv.org The synthesis of related, structurally complex limonoids has been achieved, often requiring numerous reaction steps and sophisticated strategies. chemrxiv.orgresearchgate.net
The challenges in the total synthesis of this compound are multifold. They include the construction of the core carbocyclic skeleton with precise stereocontrol over multiple contiguous stereocenters. chemrxiv.org Furthermore, the installation of the various oxygenated functionalities and the furan (B31954) ring at C-17 are significant hurdles. mdpi.com Any future synthetic approach would likely need to address these challenges through innovative methodologies, possibly involving cascade reactions to rapidly build molecular complexity. chemrxiv.org Strategies employed in the synthesis of other complex terpenoids, such as the use of powerful convergent fragment couplings, could also prove valuable in assembling the this compound scaffold. illinois.edu
Semisynthesis and Derivatization for Structural Diversity
Semisynthesis, which utilizes naturally occurring compounds as starting materials, represents a more practical approach for producing this compound analogs. mdpi.com Obacunone (B191991), a structurally related and more readily available limonoid, serves as a logical precursor for the generation of this compound derivatives. researchgate.netmdpi.com Chemical modifications of obacunone and other limonoids have been explored to create libraries of new compounds with diverse biological activities. mdpi.comresearchgate.net
One common strategy involves the modification of the A-ring of the limonoid scaffold. For instance, the C-7 ketone of obacunone can be reduced to its corresponding alcohol, which can then be esterified to produce a variety of derivatives. researchgate.net Another key functional handle for derivatization is the furan ring at C-17, which is crucial for the biological activity of many limonoids. Modifications at this site, such as through selective bromination followed by coupling reactions, have been shown to modulate insecticidal activity. researchgate.net
Nitrogen-containing derivatives have also been synthesized. For example, oxime derivatization of the C-7 carbonyl group of obacunone has led to a series of ester derivatives with altered biological profiles. mdpi.com These semisynthetic strategies not only provide access to novel compounds for structure-activity relationship (SAR) studies but also offer a means to potentially enhance the therapeutic properties of the parent limonoid. mdpi.com
Chemoenzymatic and Biocatalytic Transformations of this compound and Its Precursors
Chemoenzymatic and biocatalytic approaches are emerging as powerful tools in natural product synthesis, offering high selectivity and milder reaction conditions compared to traditional chemical methods. cirad.fr In the context of this compound, these methods could be applied to modify its precursors or the final molecule itself.
The biosynthesis of limonoids in plants involves a series of enzymatic transformations. pnas.org For example, limonoid glucosyltransferases (LGTs) are enzymes responsible for converting limonoid aglycones, such as obacunone, into their corresponding glucosides. cirad.fr This glucosylation can alter the solubility and bioavailability of the compounds. While not directly producing this compound, understanding and harnessing such enzymes could allow for the production of novel glycosylated analogs.
Furthermore, cytochrome P450 enzymes (CYPs) play a crucial role in the oxidation and functionalization of the triterpene skeleton during limonoid biosynthesis. pnas.org In vitro metabolic studies of obacunone have shown that enzymes like CYP3A4 are key to its metabolic conversion. mdpi.com The application of isolated enzymes or whole-cell biotransformation systems could enable selective oxidations or other modifications on the this compound scaffold or its precursors, leading to the generation of new derivatives that are difficult to access through conventional chemistry. While specific biocatalytic transformations leading to this compound have not been detailed, the existing knowledge of limonoid metabolism provides a foundation for future research in this area. cirad.frpnas.org
Advanced Spectroscopic and Computational Approaches for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for delineating the carbon-hydrogen framework of organic molecules. For deoxyobacunone, a suite of 1D and 2D NMR experiments are utilized to assign the chemical shifts of all proton (¹H) and carbon (¹³C) nuclei and to establish their connectivity.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial overview of the number and electronic environment of the protons and carbons within the molecule. The ¹H NMR spectrum reveals the chemical shift, integration (number of protons), and multiplicity (splitting pattern) for each proton, offering clues about adjacent protons. The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, indicating the total number of carbon atoms and their chemical nature (e.g., carbonyl, olefinic, aliphatic).
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular fragments identified in 1D spectra. Key 2D NMR techniques applied to this compound include:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of adjacent protons, allowing for the tracing of proton spin systems within the molecule.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is an essential step in assigning the ¹³C chemical shifts based on the already assigned ¹H signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is pivotal for connecting the various spin systems. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). These long-range correlations are instrumental in identifying quaternary carbons and linking different molecular fragments together to build the complete carbon skeleton of this compound.
Table 1: Hypothetical ¹H and ¹³C NMR Data for a Key Fragment of this compound As specific data for this compound is not publicly available, this table represents a typical dataset that would be generated.
| Position | δC (ppm) | δH (ppm) (J in Hz) | COSY Correlations | HMBC Correlations |
| 1 | 35.2 | 1.85 (m), 1.60 (m) | H-2 | C-2, C-3, C-5, C-10 |
| 2 | 28.9 | 2.10 (m) | H-1, H-3 | C-1, C-3, C-4 |
| 3 | 78.1 | 4.50 (dd, 8.0, 4.0) | H-2 | C-1, C-2, C-4, C-5 |
| 4 | 175.4 | - | - | H-2, H-3, H-5 |
| 5 | 55.6 | 3.10 (d, 4.0) | - | C-3, C-4, C-6, C-10 |
Mass Spectrometry (MS/MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula of this compound.
Table 2: Illustrative High-Resolution Mass Spectrometry Data for this compound This table is a representation of expected data.
| Ion | Calculated m/z | Measured m/z | Mass Difference (ppm) | Inferred Formula | Fragmentation Pathway |
| [M+H]⁺ | 453.2585 | 453.2588 | 0.7 | C₂₇H₃₇O₅ | - |
| [M+H-H₂O]⁺ | 435.2479 | 435.2482 | 0.7 | C₂₇H₃₅O₄ | Loss of a hydroxyl group |
| [M+H-C₅H₈O]⁺ | 369.2166 | 369.2169 | 0.8 | C₂₂H₂₉O₄ | Retro-Diels-Alder reaction |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups present in this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds (e.g., C=O, O-H, C-H) vibrate at characteristic frequencies. The IR spectrum of this compound would reveal the presence of key functional groups. For instance, a strong absorption band in the region of 1700-1750 cm⁻¹ would indicate the presence of a carbonyl group (C=O), while a broad absorption in the 3200-3600 cm⁻¹ range would suggest a hydroxyl group (O-H).
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. This technique is particularly useful for identifying conjugated systems, such as conjugated double bonds or aromatic rings. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) provide information about the extent and nature of the chromophore in this compound.
Table 3: Characteristic Spectroscopic Data from IR and UV-Vis for this compound This table is a representation of expected data.
| Spectroscopic Technique | Wavelength/Wavenumber | Interpretation |
| IR | ~1735 cm⁻¹ | Carbonyl (ester or ketone) C=O stretch |
| IR | ~2950 cm⁻¹ | Aliphatic C-H stretch |
| UV-Vis | λmax ≈ 215 nm | π → π* transition of an α,β-unsaturated ketone |
X-ray Crystallography for Absolute Stereochemistry and Conformation
While NMR and MS can define the planar structure and relative stereochemistry of a molecule, X-ray crystallography provides the definitive determination of its absolute stereochemistry and solid-state conformation. This technique requires the formation of a high-quality single crystal of this compound.
In an X-ray crystallography experiment, a beam of X-rays is diffracted by the electrons in the crystal lattice. The diffraction pattern is recorded and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise position of each atom can be determined, revealing bond lengths, bond angles, and torsional angles. This allows for the unambiguous assignment of the absolute configuration at all stereocenters, providing a complete and accurate 3D model of the this compound molecule.
Advanced Computational Chemistry for Structural Prediction and Verification (e.g., DFT calculations for spectroscopic data)
Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in modern structure elucidation. DFT calculations can be used to predict the geometries and energies of different possible isomers of this compound. More importantly, these computational methods can be used to calculate theoretical spectroscopic data, such as NMR chemical shifts and coupling constants.
By comparing the experimentally obtained spectroscopic data with the calculated data for various proposed structures, chemists can gain a high degree of confidence in the correct structural assignment. For example, if the calculated ¹³C NMR chemical shifts for a particular diastereomer of this compound show a strong correlation with the experimental values, it provides powerful evidence in support of that stereochemical arrangement. This synergy between experimental and computational approaches significantly enhances the reliability of the final structural elucidation.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Deoxyobacunone and Its Analogs
Identification of Pharmacophoric Features for Biological Activity
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For deoxyobacunone and its analogs, identifying these pharmacophoric features is the first step in understanding their mechanism of action and in designing new, more effective compounds.
While specific pharmacophore models for this compound are not extensively documented, studies on related limonoids with anticancer and insecticidal activities suggest that key features likely include:
Hydrogen Bond Donors and Acceptors: The oxygen-containing functional groups in the this compound scaffold, such as lactone rings and furan (B31954) rings, can act as hydrogen bond acceptors. Modifications that introduce or alter hydrogen bond donor capabilities could significantly impact biological activity.
Hydrophobic Regions: The steroidal backbone of this compound provides a significant hydrophobic character, which is crucial for binding to target proteins.
Aromatic Features: Although this compound itself lacks aromatic rings, the introduction of such moieties in its analogs can lead to enhanced binding through π-π stacking or hydrophobic interactions.
Positive and Negative Ionizable Features: The introduction of ionizable groups can influence the molecule's solubility and its ability to form ionic interactions with biological targets.
A study on C7-oxime ester derivatives of the related limonoid, obacunone (B191991), revealed that the nature and size of substituents at the C-7 position significantly influence their insecticidal activity. For instance, in the C7-oxime alkylester series, the length of the alkyl chain was found to be a critical determinant of activity. In the C7-oxime arylester series, the introduction of a chlorine atom on the phenyl ring resulted in the most potent compounds, highlighting the importance of specific electronic and steric features in this region of the molecule for biological activity. rsc.org
Computational Approaches for Molecular Interactions: Molecular Docking and Molecular Dynamics Simulations
Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the interactions between small molecules like this compound and their biological targets at an atomic level.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound and its analogs, docking studies can help identify potential binding sites on proteins involved in cancer progression or insect physiology. For example, docking could be used to investigate the binding of this compound to anti-apoptotic proteins like Bcl-2 or pro-apoptotic proteins like caspases, which are key regulators of apoptosis and are often dysregulated in cancer. biointerfaceresearch.comnih.govmdpi.com The binding energy and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) predicted by docking can guide the design of analogs with improved affinity and selectivity.
Molecular Dynamics Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.govnih.gov Starting from a docked pose, an MD simulation can assess the stability of the binding and reveal conformational changes in both the ligand and the protein upon binding. This information is crucial for understanding the mechanism of action and for refining the design of new inhibitors. For instance, MD simulations could reveal how modifications to the this compound scaffold affect the stability of its interaction with a target protein, providing a rationale for observed SAR data.
QSAR Model Development and Validation for Predictive Modeling of Biological Effects
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are invaluable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery.
A QSAR study on C7-oxime ester derivatives of obacunone provides a relevant example of how this approach can be applied to limonoids. In this study, various molecular descriptors (e.g., topological, electronic, and steric) were calculated for a series of obacunone derivatives and correlated with their insecticidal activity against the oriental armyworm (Mythimna separata). The resulting QSAR model demonstrated good predictive power, with a correlation coefficient (R²) of 0.891 and a cross-validation correlation coefficient (Q²) of 0.835. rsc.org
The model identified five key descriptors that were likely to affect the insecticidal activity: RDF100v, RDF105u, Dm, Mor15m, and R1u. Among these, RDF100v (Radial Distribution Function - 10.0 / weighted by van der Waals volumes) was identified as the most important descriptor. This suggests that the spatial distribution of atomic van der Waals volumes is a critical factor for the insecticidal activity of these compounds.
Table 1: Key Descriptors in the QSAR Model for Obacunone Derivatives and their Significance
| Descriptor | Description | Potential Significance for this compound Analogs |
| RDF100v | Radial Distribution Function - 10.0 / weighted by van der Waals volumes | Indicates the importance of the overall molecular shape and volume distribution for biological activity. |
| RDF105u | Radial Distribution Function - 10.5 / unweighted | Relates to the probability of finding an atom at a certain distance from the geometric center, influencing intermolecular interactions. |
| Dm | Dipole moment | Reflects the polarity of the molecule, which can affect its solubility and ability to interact with polar residues in a binding site. |
| Mor15m | 3D-MoRSE - signal 15 / weighted by atomic masses | Encodes information about the three-dimensional structure of the molecule, which is crucial for receptor binding. |
| R1u | R autocorrelation of lag 1 / unweighted | A topological descriptor that provides information about the branching and connectivity of the molecule. |
This table is based on a QSAR study of obacunone derivatives and provides a predictive framework for this compound analogs.
The successful development of such a QSAR model for obacunone derivatives strongly suggests that a similar approach could be effectively applied to this compound analogs to predict their biological effects, such as anticancer or insecticidal activities.
Ligand-Based and Structure-Based Design Principles for Analog Optimization
The insights gained from SAR, pharmacophore modeling, molecular docking, and QSAR studies can be integrated into ligand-based and structure-based design strategies to optimize the biological activity of this compound analogs.
Ligand-Based Design: In the absence of a known 3D structure of the biological target, ligand-based design relies on the information derived from a set of known active molecules. nih.govu-tokyo.ac.jp For this compound, this would involve:
Pharmacophore-based virtual screening: Using a validated pharmacophore model to search large chemical databases for novel scaffolds that match the key chemical features required for activity.
3D-QSAR: Building predictive models based on the three-dimensional properties of a series of this compound analogs to guide the design of new compounds with enhanced activity.
Structure-Based Design: When the 3D structure of the target protein is available (either from experimental methods like X-ray crystallography or from homology modeling), structure-based design can be employed. researchgate.netnih.govnih.gov This approach involves:
Docking-based analog design: Designing new analogs that are predicted to have improved binding affinity and selectivity for the target protein based on the analysis of their docked poses.
Fragment-based drug discovery: Identifying small molecular fragments that bind to the target protein and then growing or linking them to create more potent lead compounds.
By combining these computational approaches with traditional medicinal chemistry, it is possible to rationally design and optimize this compound analogs with improved therapeutic potential. The study of obacunone derivatives, for example, has shown that modifications at the C-7 position can lead to significant improvements in insecticidal activity, providing a clear starting point for the optimization of this compound-based compounds. rsc.org
Mechanistic Investigations of Deoxyobacunone S Biological Activities
Elucidation of Molecular Targets and Binding Mechanisms
The identification of specific molecular targets is a cornerstone of understanding a compound's biological activity. For deoxyobacunone, in silico molecular docking studies have been employed to predict its binding affinity and interaction with proteins that are relevant to disease processes. One such study explored the interaction of this compound with the proteolytic sites of furin and transmembrane protease, serine 2 (TMPRSS2), which are host proteases that can be exploited by viruses for entry into cells. nih.gov
This virtual screening study aimed to identify potential inhibitors of these proteases. The findings indicated that this compound could bind to the active site of TMPRSS2. nih.gov The binding was characterized by a specific binding energy and interactions with key amino acid residues within the catalytic site of the enzyme. nih.gov
Table 1: Predicted Molecular Interactions of this compound with Host Protease TMPRSS2
| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
|---|
This table is generated from data found in a virtual screening study. nih.gov
These computational predictions suggest that TMPRSS2 may be a molecular target for this compound. The interaction is predicted to occur at the enzyme's active site, implying a potential for competitive inhibition. However, it is crucial to note that these are computational predictions and await confirmation through experimental validation.
Modulation of Specific Enzyme Activities or Protein-Protein Interactions
Building on the identification of potential molecular targets, the next step in mechanistic investigation is to determine how the compound modulates the activity of these targets. Based on the molecular docking study, this compound is predicted to inhibit the enzymatic activity of TMPRSS2. nih.gov The binding of this compound to the active site residues of TMPRSS2, including the catalytic triad (B1167595) residues, suggests a mechanism of action that involves blocking the substrate from accessing the catalytic site, thereby inhibiting the protease's function. nih.gov
Currently, there is a lack of published in vitro or in vivo studies that provide experimental evidence, such as IC50 or Ki values, to quantify the inhibitory potency of this compound against TMPRSS2 or any other specific enzyme. Such experimental data are essential to confirm the predictions of the molecular docking studies and to understand the functional consequences of the this compound-protein interaction.
Impact on Cellular Signaling Pathways and Regulatory Networks
The biological effects of a compound are often mediated through its influence on cellular signaling pathways and regulatory networks. These complex networks control a vast array of cellular processes, including proliferation, apoptosis, and inflammation.
At present, there is a notable absence of published research specifically investigating the impact of this compound on key cellular signaling pathways such as the NF-κB or MAPK pathways. While crude extracts of Harrisonia abyssinica, the plant from which this compound is isolated, have been shown to possess biological activities that are typically associated with the modulation of these pathways, the specific effects of isolated this compound have not been elucidated. nih.gov Further research is required to determine whether this compound can modulate these or other signaling cascades and to understand the downstream consequences of such modulation on cellular function.
Investigations into Gene Expression and Proteomic Alterations at the Cellular Level
To gain a comprehensive understanding of a compound's mechanism of action, it is important to investigate its effects on global gene expression and protein profiles within the cell. Techniques such as transcriptomics and proteomics can reveal the broader cellular response to compound treatment, identifying changes in the expression of genes and proteins that can provide insights into the affected biological processes and pathways.
As of now, there are no available studies in the scientific literature that have reported on the gene expression or proteomic alterations in cells treated specifically with this compound. Such studies would be invaluable in providing an unbiased, system-wide view of the cellular pathways modulated by this compound and would help to generate new hypotheses about its mechanism of action.
Preclinical Biological Activity Studies in Vitro and Non Human in Vivo Models
Effects on Parasitic Plant Seed Germination and Development (e.g., Striga hermonthica)
The parasitic plant Striga hermonthica, or witchweed, poses a significant threat to cereal crop production in sub-Saharan Africa. nih.gov Its seeds remain dormant in the soil until stimulated to germinate by specific chemical cues, primarily strigolactones, released from the roots of host plants. nih.govmdpi.com Research has identified that certain limonoids can mimic these germination stimulants.
Studies have shown that Deoxyobacunone, isolated from the root bark of the African medicinal plant Harrisonia abyssinica, exhibits stimulatory activity on the seeds of Striga hermonthica. 41.89.96researchgate.net Along with other related limonoids like obacunone (B191991), harrisonin (B1237148), and pedonin, this compound has been found to promote the germination of these parasitic seeds. 41.89.96 This activity suggests a potential role for such compounds in strategies aimed at controlling Striga infestations, for instance, by inducing "suicidal germination" where the seeds are triggered to germinate in the absence of a host, leading to the death of the parasite seedlings. nih.govmdpi.com
In Vitro Antimicrobial Activities against Microorganisms
The potential of this compound as an antimicrobial agent has been indirectly suggested through studies on the plant from which it was isolated. Extracts from Harrisonia abyssinica have demonstrated antimicrobial properties. 41.89.96
A study investigating the ripe berries of Harrisonia abyssinica reported that a crude extract exhibited strong antimicrobial activity against a range of microorganisms including Candida albicans, Bacillus cereus, Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus. researchgate.net While this study isolated and characterized new compounds (harronin I and II), it also referenced the prior isolation of this compound from the same plant species. researchgate.net Specific compounds isolated from H. abyssinica have shown notable minimum inhibitory concentrations (MICs). For instance, harronin I displayed an MIC of 5 µg/mL against C. albicans and 6 µg/mL against B. cereus. researchgate.net However, specific MIC values for this compound against these or other microorganisms were not reported in the reviewed literature.
Table 1: In Vitro Antimicrobial Activity of Compounds from Harrisonia abyssinica
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Harronin I | Candida albicans | 5 µg/mL | researchgate.net |
| Harronin I | Bacillus cereus | 6 µg/mL | researchgate.net |
| Harronin I | Other tested microorganisms | > 20 µg/mL | researchgate.net |
| This compound | Not Reported | Not Reported |
Biological Activity in Cell Lines: Assessment of Specific Cellular Responses (e.g., modulation of proliferation, differentiation)
No studies were identified in the reviewed scientific literature that specifically assessed the biological activity of this compound on cell lines. Consequently, there is no available data on its effects on cellular responses such as the modulation of proliferation or differentiation.
Antifeedant and Plant Growth Regulatory Activities in Non-Human Systems
Extracts derived from Harrisonia abyssinica, the plant source of this compound, have been reported to possess insect antifeedant properties. 41.89.96 This suggests that compounds within the plant, which include a variety of limonoids, may play a role in deterring insect feeding. However, the specific contribution of this compound to this antifeedant activity has not been explicitly detailed in the available research. Limonoids as a class are known for their antifeedant effects against various insect pests, including species of Spodoptera. mdpi.com
In terms of plant growth regulatory activities, the primary effect documented for this compound is its stimulatory role in the germination of the parasitic plant Striga hermonthica (see Section 7.1). 41.89.96 Information regarding other plant growth regulatory effects, such as influencing the growth and development of non-parasitic plants, was not found in the reviewed literature.
In Vivo Studies in Surrogate Organisms or Animal Models for Mechanistic Insights (e.g., insect models, C. neoformans infection models)
A review of the available scientific literature did not yield any in vivo studies investigating the effects of this compound in surrogate organisms or animal models. There were no specific reports on its evaluation in insect models, such as Galleria mellonella, or in infection models for pathogens like Cryptococcus neoformans.
Advanced Research Methodologies Applied to Deoxyobacunone Studies
Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Biological Profiling
Omics technologies offer a holistic view of the molecular landscape within biological systems, making them powerful tools for understanding the effects of natural compounds. nih.gov These high-throughput methods, including metabolomics and proteomics, allow for the global assessment of metabolites and proteins, providing a detailed snapshot of cellular processes. researchgate.netnih.gov
Metabolomics , the large-scale study of small molecules or metabolites, can be used to create detailed profiles that reveal the physiological impact of a compound. nih.gov By analyzing the complete set of metabolites in a cell, tissue, or organism, researchers can identify metabolic pathways affected by deoxyobacunone. This approach can help elucidate its mechanism of action and discover secondary effects. nih.gov For instance, metabolite profiling has been effectively used to understand the biochemistry of various organisms and to classify the modes of action for new chemical inhibitors. nih.gov
Proteomics focuses on the entire complement of proteins expressed by a genome. nih.gov Mass spectrometry-based proteomics is a critical tool for understanding complex signaling relationships in disease. nih.gov In the context of this compound, proteomics can identify direct protein targets and map the downstream signaling cascades that are modulated by the compound. For example, quantitative proteomics studies on cells treated with natural compounds can identify the up-regulation or down-regulation of key proteins, such as Enolase1 and HSP90, which can then be validated through other molecular biology techniques. researchgate.net This level of analysis provides a comprehensive understanding of a compound's biological influence. nih.gov
While direct, large-scale omics studies focused exclusively on this compound are not extensively documented in the reviewed literature, the application of these technologies to related limonoids and other natural products demonstrates their immense potential. researchgate.net Integrating multi-omics data from genomics, transcriptomics, proteomics, and metabolomics allows for the construction of detailed molecular networks, which can unveil novel pathways and interactions relevant to the compound's activity. nih.gov
High-Throughput Screening Platforms for Functional Characterization of Analogs
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their biological or biochemical activity. mdpi.comsygnaturediscovery.com This process utilizes automation, robotics, and sensitive detection methods to test thousands of compounds daily, significantly accelerating the identification of promising "hits." mdpi.com
The HTS workflow typically involves several key stages:
Assay Development: Creating a robust and reliable biological assay that can be miniaturized and automated. sygnaturediscovery.com
Pilot Screen: A validation step to test the assay's performance with automation and to estimate the hit rate. sygnaturediscovery.com
Primary Screen: The large-scale screening of a compound library to identify initial hits. mdpi.com
Secondary Screen: More precise testing of the initial hits to confirm their activity and determine concentration-response relationships. mdpi.com
For this compound, HTS platforms would be invaluable for the functional characterization of its semi-synthesized or naturally occurring analogs. By creating a library of related molecules with slight structural modifications, researchers could screen for enhanced activity, improved specificity, or novel biological functions. researchgate.net Applications for such screens are diverse and can include enzyme activity assays, cell-based assays, and the investigation of protein-protein interactions. biocompare.com For example, an image-based HTS assay could be used to screen this compound analogs for effects on complex cellular processes like angiogenesis. nih.gov The integration of informatics is crucial for managing the vast amounts of data generated and for tracking compounds throughout the screening process. sygnaturediscovery.com
Microfluidic and Organ-on-a-Chip Systems for in vitro Biological Studies
Microfluidic and organ-on-a-chip (OoC) technologies represent a paradigm shift in in-vitro research, offering more physiologically relevant models of human tissues and organs. xiahepublishing.commdpi.com These devices are small-scale, biomimetic cell culture systems that use microfluidic channels to replicate the mechanical and physicochemical microenvironments of living organs. mdpi.comnih.gov
Microfluidic systems provide numerous advantages for biological analysis, including reduced reagent consumption, faster analysis times, and the ability to perform high-throughput, parallel assays in a controlled environment. elveflow.comnih.gov These systems can be used to generate droplets that encapsulate single cells or molecules, allowing for ultra-sensitive analyses. elveflow.comyoutube.com
Organ-on-a-chip (OoC) technology builds on microfluidics to create 3D cell culture models that mimic the structure and function of human organs like the lung, liver, and intestine. nih.govnih.gov These microphysiological systems can include multiple cell types, tissue-tissue interfaces, and physiological fluid flow, providing a more accurate platform for studying drug efficacy and toxicity than traditional 2D cell cultures. xiahepublishing.commdpi.com For example, a "liver-on-a-chip" can be used to study the metabolism and potential hepatotoxicity of a compound, while a "gut-on-a-chip" can investigate its absorption. nih.gov
The application of these systems to the study of this compound would allow researchers to investigate its effects on specific human organ functions in a highly controlled and human-relevant context. OoC models could provide critical data on the compound's pharmacokinetics and pharmacodynamics, helping to bridge the gap between preclinical studies and human clinical trials. xiahepublishing.com
Bioinformatic and Chemoinformatic Tools for Data Analysis, Network Mapping, and Predictive Modeling
Bioinformatics and chemoinformatics are essential disciplines that apply computational and statistical methods to analyze biological and chemical data, respectively. nih.govmdpi.com These tools are critical for interpreting the large datasets generated by omics and HTS technologies and for predicting the properties of chemical compounds.
Bioinformatics plays a key role in analyzing genomic, proteomic, and metabolomic data to understand disease pathogenesis and the effects of therapeutic agents. nih.gov For instance, after a proteomics experiment identifies proteins affected by this compound, bioinformatics tools are used to map these proteins to specific signaling pathways and biological processes, revealing the compound's mechanism of action. researchgate.net
Chemoinformatics combines techniques from chemistry, computer science, and information science to study chemical molecules. curiosity-patterns.com A central application is the development of Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity. curiosity-patterns.comnih.gov These predictive models can be used to:
Estimate the properties of new or untested this compound analogs, such as their solubility, toxicity, and potential biological activity. neovarsity.org
Guide the design of new analogs with optimized characteristics. mdpi.com
Perform virtual screening of large compound databases to identify molecules that are likely to interact with a specific biological target. researchgate.net
A specific application of these tools was demonstrated in a virtual screening study where this compound was computationally docked against the proteolytic sites of viral proteins. This chemoinformatic analysis predicted a favorable binding energy and identified the specific amino acid residues involved in the interaction, suggesting a potential mechanism for obstructing viral entry. researchgate.net Such predictive modeling helps prioritize compounds for further experimental testing. mdpi.comnih.gov
Table of Research Findings from Virtual Screening
Click to view the interactive table of virtual screening data for this compound.
| Compound | Predicted Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Target | Reference |
|---|---|---|---|---|
| This compound | -8.4 | HIS296, CYS465, GLY464, GLY462, CYS297, SER441, SER460 | Viral Proteolytic Sites (Furin and TMPRSS2) | researchgate.net |
Table of Compounds
Click to view the interactive table of compounds mentioned in this article.
| Compound Name | Class | Note |
|---|---|---|
| This compound | Limonoid | Primary subject of the article |
| Obacunone (B191991) | Limonoid | Known limonoid isolated alongside this compound. researchgate.net |
| Harrisonin (B1237148) | Limonoid | Known limonoid isolated alongside this compound. researchgate.net |
| 12beta-acetoxyharrisonin | Limonoid | Known limonoid isolated alongside this compound. researchgate.net |
| Pedonin | Limonoid | Known limonoid isolated alongside this compound. researchgate.net |
| Gedunin | Limonoid | Related limonoid, established as an HSP90 inhibitor. researchgate.net |
Conclusion and Future Research Perspectives
Summary of Current Academic Understanding of Deoxyobacunone
This compound is a naturally occurring limonoid, a type of tetranortriterpenoid, that has been isolated from plants of the Rutaceae and Simaroubaceae families, notably from the root bark of Harrisonia abyssinica researchgate.netacs.orgresearchgate.net. Its structure is characterized by a double bond in ring D, a feature that distinguishes it from some other related limonoids like obacunone (B191991). acs.orgresearchgate.net The structure of this compound has been unambiguously determined through spectral data analysis. acs.orgresearchgate.net
Research has primarily focused on its biological activities. A significant finding is its potent stimulatory effect on the germination of parasitic plant seeds, specifically Striga hermonthica, at concentrations ranging from 10⁻³ to 10⁻⁵ M. acs.orgresearchgate.netodu.edu This activity is shared with other limonoids isolated alongside it, such as obacunone and harrisonin (B1237148). acs.orgresearchgate.net Beyond this, this compound has been identified as a constituent in Harrisonia abyssinica extracts that exhibit a wide array of biological properties, including antimicrobial, cytotoxic, insect antifeedant, antiviral, and molluscicidal activities, although the specific contribution of this compound to each of these effects is not always detailed. researchgate.netmdpi.com In silico studies have also explored its potential, for instance, by docking this compound to the proteolytic sites of viral proteins, suggesting possible antiviral applications. nih.gov
The compound is often studied in the context of the broader chemical profile of its source plant. For example, extracts of H. abyssinica containing this compound, among other limonoids and phytochemicals, have been investigated for neuroprotective effects against aluminum-induced Alzheimer's disease models in rats. mdpi.com This highlights its presence within a complex mixture of bioactive compounds. mdpi.com
Identification of Unexplored Research Avenues and Methodological Challenges
Despite initial findings, several research avenues for this compound remain largely unexplored. A significant gap exists in understanding its specific mechanisms of action for the majority of its reported biological activities. While it has been identified in extracts with antimicrobial or cytotoxic effects, studies dedicated to this compound in its pure form are needed to delineate its direct effects and molecular targets. researchgate.netresearchgate.net
Further research is required to expand the profile of its biological activities. researchgate.net While its role as a germination stimulant for Striga is established, its effects on other plant species or its potential in agriculture as a plant growth regulator are not well understood. acs.orgodu.edu The full spectrum of its pharmacological potential, including its anticancer, anti-inflammatory, and specific antiviral properties, warrants dedicated investigation beyond preliminary or in silico screening. nih.govresearchgate.net
Methodological challenges are also present. A primary hurdle is the isolation of this compound in sufficient quantities for extensive biological screening and mechanistic studies. Its natural abundance can be low, and reliance on extraction from plant sources can be variable. researchgate.net The development of efficient and scalable synthetic or semi-synthetic routes to this compound and its analogues would be a significant breakthrough, facilitating deeper research. researchgate.net Furthermore, as with many natural products, ensuring the purity of isolated samples is critical for accurate bioactivity assessment. Comprehensive characterization using modern analytical techniques is essential but can be a challenge. researchgate.net
Another challenge lies in the complexity of studying natural products in biological systems. nih.gov The potential for synergy or antagonism with other compounds present in crude extracts complicates the attribution of specific activities to this compound alone. mdpi.com Future research should employ rigorous bioassay-guided fractionation and studies on the pure compound to overcome this. nih.gov
This compound as a Molecular Probe for Biological Systems
A molecular probe is a compound used to study biological systems, often by interacting with a specific target like a protein or nucleic acid to allow for its detection or to elucidate a biological pathway. harvard.edufrontiersin.orgoptica.org While this compound has not been explicitly developed or widely used as a molecular probe, its defined biological activities suggest potential in this area.
Its potent and specific activity as a germination stimulant for Striga hermonthica seeds makes it a valuable tool for studying the molecular signaling pathways that govern seed germination in parasitic plants. acs.orgodu.edu By using labeled this compound (e.g., fluorescent or radioactive), researchers could potentially identify the specific receptor(s) in Striga seeds that trigger this process. Understanding this interaction at a molecular level could provide critical insights into the lifecycle of parasitic plants and reveal new targets for their control.
Furthermore, if its specific molecular targets for its cytotoxic or antiviral activities were identified, this compound could be modified to create probes for these targets. researchgate.netnih.gov For example, if it is found to inhibit a particular enzyme, a biotinylated or fluorescently-tagged version of this compound could be synthesized. Such a probe would be instrumental in cellular and biochemical assays to visualize the enzyme's location, track its activity, and screen for other molecules that bind to the same site. nih.govmdpi.com The development of such probes would depend on a more profound understanding of its mechanism of action.
Potential as a Lead Compound for Further Non-Clinical Research and Development
A lead compound is a chemical entity that demonstrates promising pharmacological or biological activity and serves as a starting point for developing new drugs through chemical modification. wikipedia.orgdrugdevelopment.fi this compound exhibits several characteristics that make it an attractive lead compound for non-clinical research.
Its diverse reported biological activities, including cytotoxic and potential antiviral effects, provide multiple starting points for drug discovery programs. researchgate.netnih.gov The complex tetranortriterpenoid scaffold of this compound is a unique chemical structure that can be a source of novel mechanisms of action, differing from existing therapeutic agents. nih.gov
The process would involve a "hit-to-lead" strategy, where this compound is the "hit". drugdevelopment.fi The next step is lead optimization, which would entail the synthesis of a library of derivatives to establish a Structure-Activity Relationship (SAR). rsc.orgmonash.edu For instance, the double bond in ring D, the furan (B31954) ring, and other functional groups could be systematically modified. acs.org Quantitative structure-activity relationship (QSAR) models, similar to those already initiated for its germination-stimulating activity, could be developed to rationalize how changes in its molecular descriptors (like volume, polarity, and electronic properties) affect its potency and selectivity against therapeutic targets. acs.orgresearchgate.net
Q & A
Basic Research Questions
Q. What established methodologies are recommended for synthesizing Deoxyobacunone, and how can yield and purity be optimized?
- Methodological Answer : Synthesis typically involves isolation from natural sources (e.g., Citrus species) or semi-synthetic modification of precursors like obacunone. Key steps include chromatographic purification (e.g., column chromatography) and spectroscopic validation (NMR, MS). Optimization involves adjusting reaction conditions (solvent polarity, temperature) and purification protocols to minimize byproducts . Yield improvements may require iterative testing of extraction solvents (e.g., ethanol vs. methanol) and catalyst ratios .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular formula, while 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) resolves stereochemistry and functional groups. Comparative analysis with reference spectra from databases (e.g., PubChem, SciFinder) ensures accuracy. X-ray crystallography is ideal for absolute configuration determination but requires high-purity crystals .
Q. How should in vitro experiments be designed to assess this compound’s cytotoxicity?
- Methodological Answer : Use cell lines relevant to the hypothesized biological activity (e.g., cancer cells for antitumor studies). Standardize protocols:
- Dose ranges : Test logarithmic concentrations (e.g., 1–100 µM) to determine IC₅₀.
- Controls : Include vehicle (e.g., DMSO) and positive controls (e.g., doxorubicin).
- Assays : Employ MTT or resazurin for viability, complemented by apoptosis assays (Annexin V/PI). Replicate experiments ≥3 times to ensure statistical validity .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activities across studies be systematically resolved?
- Methodological Answer : Conduct meta-analyses to identify variability sources (e.g., cell line specificity, assay conditions). Validate findings using orthogonal methods:
- In vitro vs. in vivo : Compare cell-based results with animal models.
- Mechanistic studies : Use siRNA knockdown or CRISPR to confirm target engagement.
- Data triangulation : Cross-reference with transcriptomic/proteomic datasets to identify consistent pathways .
Q. What computational models predict this compound’s pharmacokinetic properties, and how can their accuracy be validated?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) predicts target binding, while QSAR models estimate ADMET properties. Validation steps:
- In silico : Compare predictions with known analogs (e.g., limonoids).
- In vitro : Use Caco-2 cells for permeability, microsomal assays for metabolic stability.
- In vivo : Pharmacokinetic studies in rodents to measure bioavailability and half-life .
Q. How can researchers design studies to explore this compound’s mechanism of action in complex biological systems?
- Methodological Answer : Integrate multi-omics approaches:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC or TMT labeling to quantify protein expression changes.
- Metabolomics : LC-MS/MS to track metabolite shifts. Use pathway enrichment tools (DAVID, MetaboAnalyst) to map interactions and prioritize targets .
Methodological Frameworks
- PICO Framework : Apply to clinical research (Population: cancer patients; Intervention: this compound; Comparison: standard chemo; Outcome: tumor regression) .
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
- Contradiction Analysis : Use iterative qualitative coding (e.g., grounded theory) to categorize conflicting data and identify contextual factors (e.g., dosage, model systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
